molecular formula C14H16INO4 B4672542 1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione

1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione

Cat. No.: B4672542
M. Wt: 389.18 g/mol
InChI Key: ZVGNKHCLUSEKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione is an organic compound characterized by the presence of an iodo-substituted phenoxy group attached to a pyrrolidine-2,5-dione moiety via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione typically involves a multi-step process. One common approach is the nucleophilic substitution reaction where 2-iodo-4-methylphenol reacts with 3-chloropropylamine to form 3-(2-iodo-4-methylphenoxy)propylamine. This intermediate is then reacted with succinic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The iodo group can be oxidized to form iodo derivatives.

    Reduction: The compound can be reduced to remove the iodo group, forming a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Iodo derivatives with varying degrees of oxidation.

    Reduction: Deiodinated products.

    Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The pyrrolidine-2,5-dione moiety may interact with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Bromo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione
  • 1-[3-(2-Chloro-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione
  • 1-[3-(2-Fluoro-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione

Uniqueness

1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. The iodo group can form stronger halogen bonds compared to other halogens, influencing the compound’s interaction with molecular targets.

Properties

IUPAC Name

1-[3-(2-iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO4/c1-10-3-4-12(11(15)9-10)19-7-2-8-20-16-13(17)5-6-14(16)18/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGNKHCLUSEKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCON2C(=O)CCC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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